molecular formula C13H17ClN2 B13790161 1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride CAS No. 68906-09-2

1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride

Cat. No.: B13790161
CAS No.: 68906-09-2
M. Wt: 236.74 g/mol
InChI Key: MMILCRAMXARVTM-UHFFFAOYSA-N
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Description

1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride is a chemical compound with a complex structure It is a derivative of carbazole, a heterocyclic aromatic organic compound

Preparation Methods

The synthesis of 1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride involves several steps. One common method includes the reduction of carbazole derivatives followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and methylating agents like methyl iodide (CH3I). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbazole derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the compound, often using agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Reagents such as halogens (e.g., chlorine, bromine) are commonly used. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-N-methyl-, monohydrochloride can be compared with other similar compounds such as:

    2,3,4,9-Tetrahydro-1H-carbazol-3-amine: This compound shares a similar core structure but lacks the N-methyl group.

    1H-Carbazole, 2,3,4,9-tetrahydro-: Another related compound with a similar backbone but different functional groups. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

68906-09-2

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c1-14-9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13;/h2-5,9,14-15H,6-8H2,1H3;1H

InChI Key

MMILCRAMXARVTM-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=C(C1)C3=CC=CC=C3N2.Cl

Origin of Product

United States

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